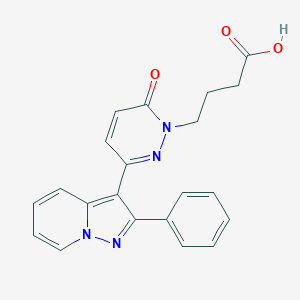

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid

Descripción general

Descripción

FK-838 es un compuesto químico conocido por su función como antagonista del receptor de adenosina subtipo-1. Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de afecciones como la insuficiencia renal y la hipertensión .

Métodos De Preparación

La síntesis de FK-838 implica varios pasos clave:

Condensación de Grignard: El bromuro de feniletinilmagnesio reacciona con anhídrido acético en tetrahidrofurano para producir 4-fenil-3-butin-2-ona.

Ciclización: El compuesto resultante se somete a ciclización con yoduro de 1-aminopiridinio en presencia de hidróxido de potasio en diclorometano, dando como resultado pirazolopiridina.

Reacción con ácido 2-oxoacético: Este intermedio reacciona con ácido 2-oxoacético en ácido acético y dimetoxietano para formar un derivado de ácido butírico.

Ciclización con hidrazina: El derivado de ácido butírico se cicliza con hidrazina en dimetilacetamida caliente para producir piridazinona.

Condensación e hidrólisis: Los pasos finales implican condensación con éster etílico de ácido 4-bromobutírico usando cloruro de benciltrietilamonio en dimetoxietano/metanol caliente, seguido de hidrólisis con hidróxido de sodio.

Análisis De Reacciones Químicas

FK-838 se somete a varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro del compuesto.

Reacciones de sustitución: Los reactivos comunes incluyen haluros y nucleófilos, lo que lleva a la formación de diferentes derivados.

Reacciones de ciclización: Estas son cruciales para formar la estructura central de FK-838, involucrando reactivos como hidróxido de potasio e hidrazina.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

FK-838 ejerce sus efectos antagonizando los receptores de adenosina subtipo-1. Esta acción conduce a una reducción en la actividad de la renina plasmática y la concentración de aldosterona plasmática, lo que a su vez ayuda a disminuir la presión arterial y proteger la función renal. La capacidad del compuesto para inhibir la reabsorción de sodio en los riñones contribuye aún más a sus efectos antihipertensivos .

Comparación Con Compuestos Similares

FK-838 es único entre los antagonistas del receptor de adenosina debido a su objetivo específico de los receptores subtipo-1. Los compuestos similares incluyen:

BG-9719: Otro antagonista del receptor de adenosina con aplicaciones terapéuticas similares.

KW-3902: Conocido por su papel en el tratamiento de la insuficiencia renal.

Estos compuestos comparten algunas similitudes estructurales con FK-838 pero difieren en sus objetivos receptores específicos y usos terapéuticos.

Actividad Biológica

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid, also known as FK 838, is a compound that has garnered attention for its potential biological activities, particularly as a non-xanthine adenosine A1 receptor antagonist. This article provides a comprehensive overview of its biological activity, including molecular characteristics, pharmacological effects, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C21H18N4O3

- Molecular Weight : 374.4 g/mol

- CAS Number : 131185-37-0

FK 838 functions primarily as an antagonist for the adenosine A1 receptor, which plays a crucial role in various physiological processes, including cardiac function and renal blood flow regulation. By inhibiting this receptor, FK 838 may influence diuretic effects and other cardiovascular responses.

Biological Activity Overview

The compound has been studied for various biological activities:

- Diuretic Activity : FK 838 has been shown to exhibit significant diuretic effects in animal models. Its mechanism involves the modulation of renal blood flow and sodium excretion.

- Cardiovascular Effects : As an adenosine A1 receptor antagonist, FK 838 may have implications in treating conditions related to heart failure and hypertension by improving cardiac output and reducing vascular resistance.

- Neuroprotective Effects : Preliminary studies suggest that FK 838 may also have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Pharmacological Studies

A study published in the Journal of Medicinal Chemistry highlighted the discovery of FK 838 as a novel non-xanthine adenosine A1 receptor antagonist. The research demonstrated that FK 838 effectively inhibited adenosine-induced responses in isolated rat tissues, suggesting its potential therapeutic applications in cardiovascular diseases and renal disorders .

Case Studies

Several animal studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of FK 838:

- Diuretic Efficacy in Rats : In Sprague-Dawley rats, FK 838 administration resulted in increased urine output compared to control groups, indicating its effectiveness as a diuretic agent .

- Cardiac Function Studies : In models of heart failure, FK 838 improved hemodynamic parameters such as cardiac output and reduced left ventricular pressure overload .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C21H18N4O3 |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 131185-37-0 |

| Diuretic Effect (rats) | Increased urine output |

| Cardiac Output Improvement | Significant increase |

Propiedades

IUPAC Name |

4-[6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c26-18-12-11-16(22-25(18)14-6-10-19(27)28)20-17-9-4-5-13-24(17)23-21(20)15-7-2-1-3-8-15/h1-5,7-9,11-13H,6,10,14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJPZJACCBMNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156936 | |

| Record name | FK 838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131185-37-0 | |

| Record name | 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131185-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FK 838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131185370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.